1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide
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Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions can yield the desired compound . Another method involves the use of 1,1,3,3-tetramethoxypropane and aminoguanidine bicarbonate in a one-step reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
- 3-Methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Uniqueness
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-3-11-4-6(7(8)9)5(2)10-11/h4H,3H2,1-2H3,(H3,8,9) |
InChI Key |
ACIPIINFVLYMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=N)N |
Origin of Product |
United States |
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